

X-ray Crystallographic Analysis of 2-Cyclohepten-1-ol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Cyclohepten-1-ol

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A Note to Researchers: Comprehensive X-ray crystallographic data for a series of **2-cyclohepten-1-ol** derivatives is not readily available in the public domain. This guide has been developed as a framework to demonstrate how such data should be presented and compared, aiding researchers in the structural analysis of cyclic alcohols. To illustrate this, we will utilize the publicly available crystallographic data for (1R,5R,6S)-6-(2-Hydroxyethyl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enol, a well-characterized cyclohexenol derivative, as a representative example.

This guide is intended for researchers, scientists, and drug development professionals, providing a template for the objective comparison of molecular structures based on X-ray crystallographic data. The methodologies and data presentation formats are designed to support rigorous scientific comparison and reproducibility.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters. In a complete comparative study, this table would be expanded to include data from multiple **2-cyclohepten-1-ol** derivatives, allowing for direct comparison of their three-dimensional structures.

Parameter	(1R,5R,6S)-6-(2-Hydroxyethyl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enol[1]	Derivative A	Derivative B
Chemical Formula	C12H20O2	-	-
Formula Weight	196.29	-	-
Crystal System	Orthorhombic	-	-
Space Group	P212121	-	-
a (Å)	6.9388 (6)	-	-
b (Å)	6.7185 (6)	-	-
c (Å)	12.9422 (11)	-	-
α (°)	90	-	-
β (°)	90	-	-
γ (°)	90	-	-
Volume (Å ³)	593.12 (9)	-	-
Z	4	-	-
Temperature (K)	295 (2)	-	-
Radiation (Å)	MoK α (λ = 0.71073)	-	-
Reflections Collected	4737	-	-
Independent Reflections	1301	-	-
R-factor (%)	4.7	-	-
wR-factor (%)	13.4	-	-

Experimental Protocols

A detailed account of the experimental methodology is essential for the replication and validation of scientific findings. The following sections outline the typical procedures for the synthesis, crystallization, and X-ray diffraction analysis of a novel **2-cyclohepten-1-ol** derivative.

Synthesis and Crystallization

The synthesis of the title compound, (1R,5R,6S)-6-(2-Hydroxyethyl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enol, was performed as part of a broader study on the total synthesis of zoanthamine alkaloids.[1] Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution of the purified compound. The specific solvent system used for crystallization is a critical parameter and would be detailed in a full experimental report.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality was selected and mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature. The collected data were then processed, and the crystal structure was solved and refined using established crystallographic software packages.

Data Collection:

- Instrument: Automated four-circle diffractometer
- X-ray Source: Molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$)
- Temperature: 295(2) K
- Data Collection Method: ω -scans

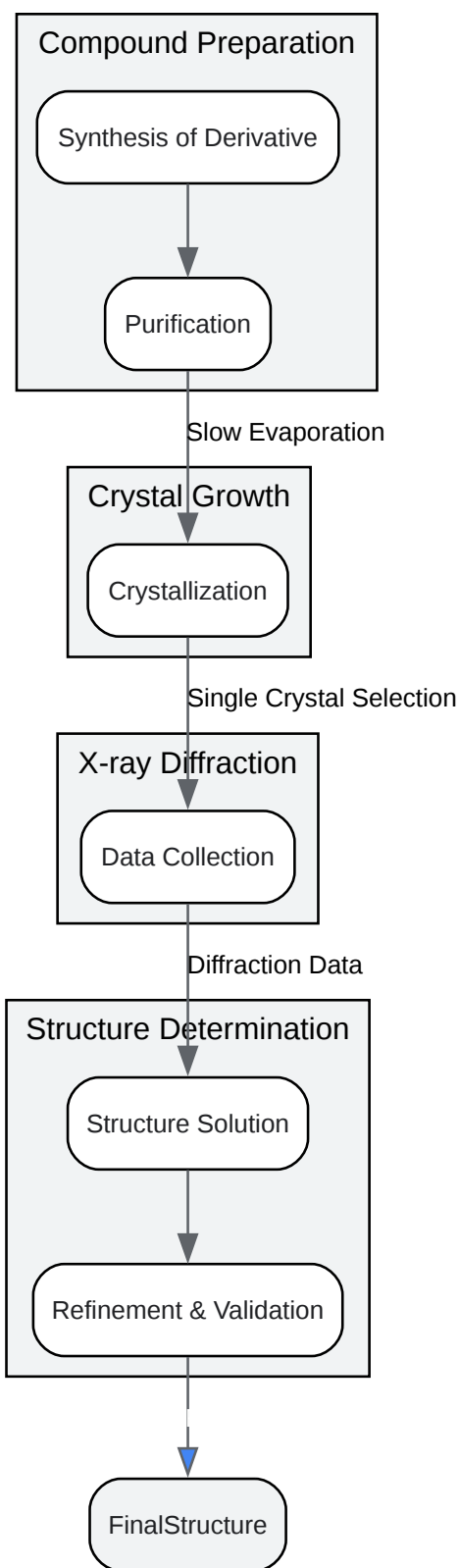
Structure Solution and Refinement:

- The structure was solved by direct methods.
- The refinement was carried out by full-matrix least-squares on F^2 .
- All non-hydrogen atoms were refined anisotropically.

- Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

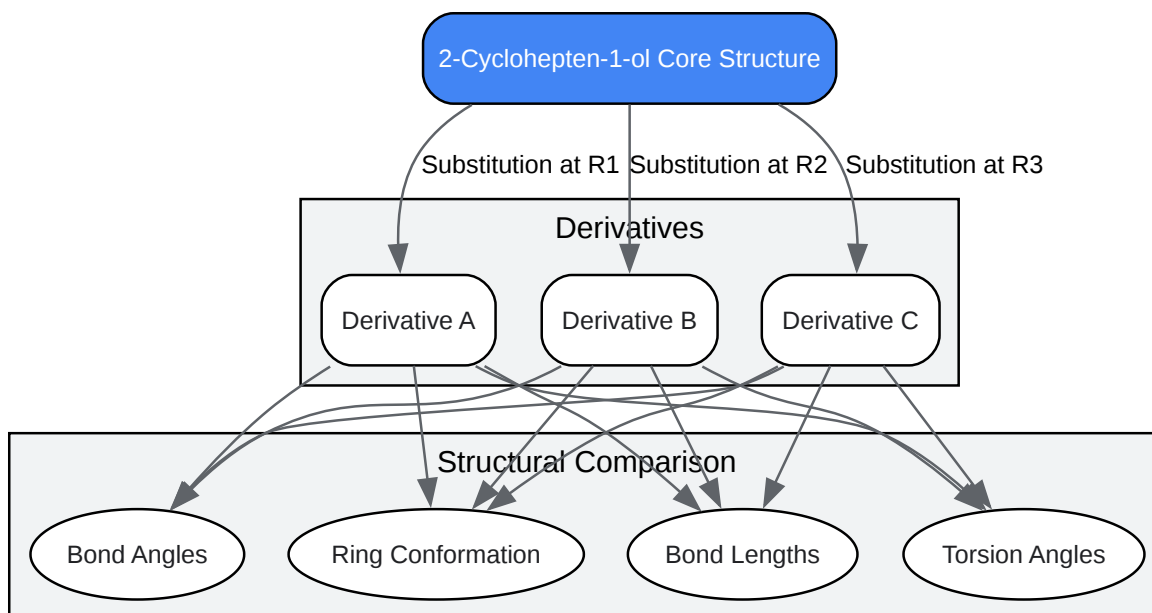
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a novel compound.



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General workflow for X-ray crystallographic analysis.

The following diagram illustrates the logical relationship for comparing the molecular structures of different derivatives.



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Logical relationship for comparing molecular structures.

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References

- 1. researchgate.net [researchgate.net]
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